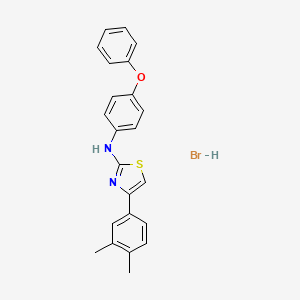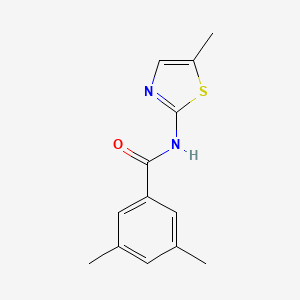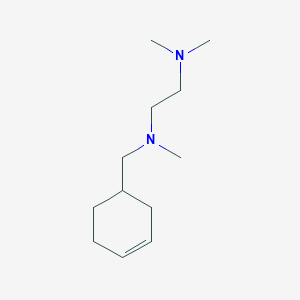![molecular formula C18H14N8O9S B5221939 N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide](/img/structure/B5221939.png)
N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a pyrimidine ring substituted with methoxy groups, a benzoxadiazole ring with nitro groups, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and benzoxadiazole intermediates, followed by their coupling through amination and sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, automated reaction monitoring, and purification techniques like crystallization or chromatography to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups on the benzoxadiazole ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical compound, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, leading to antimicrobial effects. The nitro groups may also contribute to its reactivity and potential cytotoxicity in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Dapsone: Another sulfonamide used in the treatment of leprosy and dermatitis herpetiformis.
Nitrofurantoin: A nitrofuran derivative with antimicrobial activity.
Uniqueness
N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide is unique due to its combination of a pyrimidine ring, benzoxadiazole ring, and sulfonamide group, which imparts a distinct set of chemical properties and potential applications. Its complex structure allows for diverse reactivity and makes it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O9S/c1-33-14-8-13(20-18(21-14)34-2)24-36(31,32)10-5-3-9(4-6-10)19-15-11(25(27)28)7-12(26(29)30)16-17(15)23-35-22-16/h3-8,19H,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXCJLFYISBYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C=C(C4=NON=C34)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)


![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)


![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5221928.png)
![N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyethyl)-2-pyridinamine](/img/structure/B5221942.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5221965.png)
